2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol This compound is characterized by the presence of a benzenesulfonamide group substituted with tetramethyl groups and an oxazole ring
Preparation Methods
The synthesis of 2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-amino-1,2-oxazole under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The oxazole ring may also interact with biological macromolecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide can be compared with other sulfonamide derivatives and oxazole-containing compounds:
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their substitution patterns and biological activities.
Oxazole-Containing Compounds: Oxazole derivatives like oxaprozin and mubritinib have different substitution patterns and are used for their anti-inflammatory and anticancer properties, respectively.
The uniqueness of this compound lies in its specific combination of tetramethyl groups, sulfonamide, and oxazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-7-9(2)11(4)13(10(8)3)19(16,17)15-12-5-6-18-14-12/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKSVLSVEPVBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=NOC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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